N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine
Description
N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features a tetrazole ring fused to a pyrazine ring, with a pyridin-2-ylpropyl substituent
Properties
IUPAC Name |
N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7/c1-2-9(10-5-3-4-6-13-10)15-11-12-16-17-18-19(12)8-7-14-11/h3-9H,2H2,1H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMHYRHJXUDDC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)NC2=NC=CN3C2=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)NC2=NC=CN3C2=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyridin-2-ylpropylamine with a tetrazole derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with a nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with GABA receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Tetrazolo[1,5-a]quinoxaline: Features a quinoxaline ring fused to a tetrazole ring
Uniqueness
N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both tetrazole and pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
